molecular formula C6H14Cl2Si B8038064 Dichloro(hexyl)silane

Dichloro(hexyl)silane

Cat. No.: B8038064
M. Wt: 185.16 g/mol
InChI Key: NYKYPUSQZAJABL-UHFFFAOYSA-N
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Description

Dichloro(hexyl)silane: is an organosilicon compound with the molecular formula C6H14Cl2Si . It is a member of the chlorosilane family, characterized by the presence of silicon-chlorine bonds. This compound is used in various chemical processes and industrial applications due to its reactivity and ability to form siloxane bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(hexyl)silane can be synthesized through the reaction of hexylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is as follows:

C6H13MgBr+SiCl4C6H13SiCl2+MgBr2\text{C6H13MgBr} + \text{SiCl4} \rightarrow \text{C6H13SiCl2} + \text{MgBr2} C6H13MgBr+SiCl4→C6H13SiCl2+MgBr2

Industrial Production Methods: Industrial production of this compound often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Dichloro(hexyl)silane reacts with water to form hexylsilanediol and hydrochloric acid.

    Hydrolysis: C6H13SiCl2+2H2OC6H13Si(OH)2+2HCl\text{C6H13SiCl2} + 2\text{H2O} \rightarrow \text{C6H13Si(OH)2} + 2\text{HCl} C6H13SiCl2+2H2O→C6H13Si(OH)2+2HCl

    Reaction with alcohols to form alkoxysilanes.

    Alcoholysis: C6H13SiCl2+2ROHC6H13Si(OR)2+2HCl\text{C6H13SiCl2} + 2\text{ROH} \rightarrow \text{C6H13Si(OR)2} + 2\text{HCl} C6H13SiCl2+2ROH→C6H13Si(OR)2+2HCl

    Reduction with lithium aluminum hydride to form hexylsilane.

    Reduction: C6H13SiCl2+2LiAlH4C6H13SiH2+2LiCl+2AlCl3\text{C6H13SiCl2} + 2\text{LiAlH4} \rightarrow \text{C6H13SiH2} + 2\text{LiCl} + 2\text{AlCl3} C6H13SiCl2+2LiAlH4→C6H13SiH2+2LiCl+2AlCl3

Common Reagents and Conditions:

    Hydrolysis: Water, often in the presence of a catalyst.

    Alcoholysis: Alcohols such as methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Hexylsilanediol
  • Hexylsilane
  • Hexylalkoxysilanes

Scientific Research Applications

Chemistry: Dichloro(hexyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the production of siloxane polymers and resins.

Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture applications. It can create hydrophobic or hydrophilic surfaces, depending on the desired cell interaction.

Industry: In the industrial sector, this compound is used in the production of silicone rubber, adhesives, and sealants. It is also utilized in the manufacture of coatings and paints to enhance their durability and resistance to environmental factors.

Mechanism of Action

Molecular Targets and Pathways: Dichloro(hexyl)silane primarily acts through the formation of siloxane bonds. The silicon-chlorine bonds in the compound are highly reactive, allowing it to undergo various chemical transformations. In biological systems, it can modify surface properties, influencing cell adhesion and growth.

Comparison with Similar Compounds

  • Dichlorodimethylsilane
  • Dichloromethylsilane
  • Trichlorosilane

Uniqueness: Dichloro(hexyl)silane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence the hydrophobicity and reactivity of the compound, making it suitable for specific applications where other chlorosilanes may not be as effective.

Properties

IUPAC Name

dichloro(hexyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-2-3-4-5-6-9(7)8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKYPUSQZAJABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[SiH](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dichlorosilane in an amount of 83.5 g (0.827 mol), 88.6 g of 1-hexene (1.08 mol) and 0.05 mol % of chloroplatinic acid (relative to dichlorosilane) were charged in a stainless steel reactor and sealed and subjected to reaction in a bath at a temperature of 50° C. for 5 hours. After reaction, the seal of the reactor was broken and the reacted liquid was discharged, and by vacuum distillation, n-hexyldichlorosilane was obtained with a yield of 18% and di-n-hexyldichlorosilane with a yield of 72%.
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Synthesis routes and methods II

Procedure details

Dichlorosilane in an amount of 74.7 g (0.74 mol), 63.0 g of 1-hexane (0.75 mol) and as a catalyst 0.684 g of RhCl(PPh3)3 (7.4×10-4 mol) were charged in a 500 ml pressure proof stainless steel reaction tube and after sealing, reaction was carried out by heating in an oil bath at a temperature of 90° C. for 13 hours. Then reaction liquid was subjected to vacuum distillation to obtain 110 g (0.59 mol) of n-hexyldichlorosilane. The boiling point of this product was 100°-102° C./100 mmHg and the refractive index nD20 was 1.4412. Further, the infrared spectrum of this product is shown in FIG. 1 indicating characteristic absorptions of Si--H at 2213 cm-1. The NMR spectrum of this product is shown in FIG. 5. Thus it was confirmed that the product corresponded to the formula (n--C6H13)SiHCl2.
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Synthesis routes and methods III

Procedure details

Zero point eight nine mol of 1-hexene and 0.1 mol % (relative to dichlorosilane) of catalyst NiCl2 (PPh3)2 were introduced into a 500 ml pressure-proof stainless reactor and after closing said reactor, was cooled in a dry ice-methanol bath. After introducing 0.64 mol of dichlorosilane through an introducing pipe, the reactor was sealed and reaction was carried out with stirring in an oil bath at 110° C. for one hour to produce n-hexyldichlorosilane (n-C6H13SiHCl2). After reaction, n-C6H13SiHCl2 having a boiling point of 100°-102° C./100 mmHg and nD20 of 1.4412 was obtained by distillation. The yield was as shown in Table 1 and there was no by-product formed.
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NiCl2 (PPh3)2
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